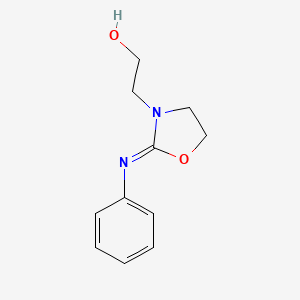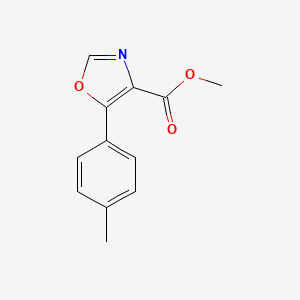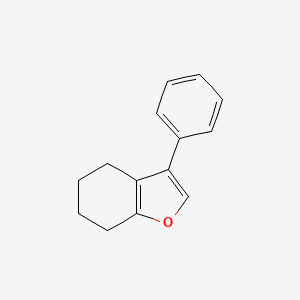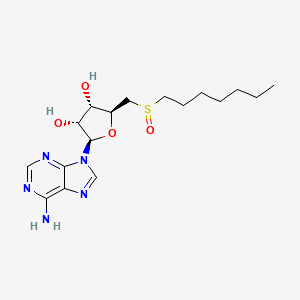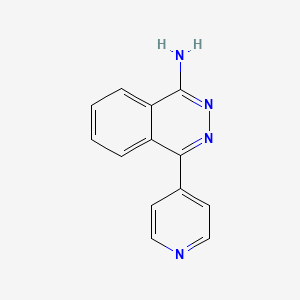
4-(Pyridin-4-yl)phthalazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-4-yl)phthalazin-1-amine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an anticancer agent. The structure of this compound consists of a phthalazine ring fused with a pyridine ring, making it a unique and versatile molecule for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)phthalazin-1-amine typically involves the reaction of phthalic anhydride with 4-aminopyridine under specific conditions. One common method includes the fusion of phthalic anhydride with 4-aminopyridine in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the phthalazin-1-amine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyridin-4-yl)phthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the phthalazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of phthalazinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
4-(Pyridin-4-yl)phthalazin-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-4-yl)phthalazin-1-amine involves the inhibition of VEGF receptor tyrosine kinases. By binding to these receptors, the compound prevents the activation of signaling pathways that promote angiogenesis, thereby inhibiting the growth and metastasis of tumors. Additionally, the compound may interact with other molecular targets such as platelet-derived growth factor (PDGF) receptors and c-KIT, further contributing to its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Vatalanib: A well-known VEGF receptor inhibitor with a similar structure and mechanism of action.
Uniqueness
4-(Pyridin-4-yl)phthalazin-1-amine stands out due to its unique combination of a phthalazine and pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for therapeutic applications .
Propiedades
Número CAS |
139328-94-2 |
|---|---|
Fórmula molecular |
C13H10N4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-pyridin-4-ylphthalazin-1-amine |
InChI |
InChI=1S/C13H10N4/c14-13-11-4-2-1-3-10(11)12(16-17-13)9-5-7-15-8-6-9/h1-8H,(H2,14,17) |
Clave InChI |
SAKLLKZAPAPVDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2N)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
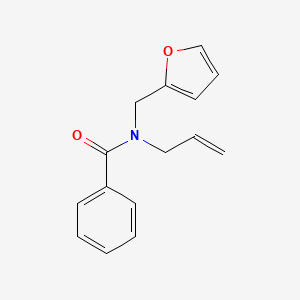

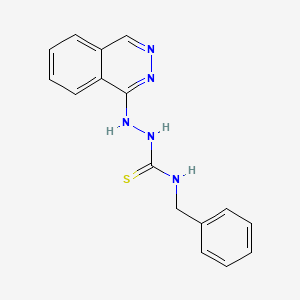

![3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12903416.png)
